molecular formula C19H19N3O7S B12712166 Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester CAS No. 81717-23-9

Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester

Cat. No.: B12712166
CAS No.: 81717-23-9
M. Wt: 433.4 g/mol
InChI Key: XGUCVTKLNCNNCP-UHFFFAOYSA-N
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Description

The compound Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester (CAS 81717-23-9) is a structurally complex molecule featuring multiple functional groups, including a benzyl (phenylmethyl) moiety, sulfonamide linkage, oxoacetate ester, and an acetylated amino group. Its molecular formula is C₁₈H₁₈N₃O₇S, with a molar mass of 435.42 g/mol. Key structural attributes include:

  • Sulfonamide bridge: A sulfonyl group links the benzylamino-oxoacetyl moiety to a para-substituted aniline ring, enhancing hydrogen-bonding capacity and metabolic stability .
  • Ethyl oxoacetate ester: The terminal ethyl ester group improves solubility in organic solvents and may serve as a prodrug moiety for hydrolytic activation .

Properties

CAS No.

81717-23-9

Molecular Formula

C19H19N3O7S

Molecular Weight

433.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(benzylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate

InChI

InChI=1S/C19H19N3O7S/c1-2-29-19(26)18(25)21-14-8-10-15(11-9-14)30(27,28)22-17(24)16(23)20-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23)(H,21,25)(H,22,24)

InChI Key

XGUCVTKLNCNNCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxo((phenylmethyl)amino)acetyl intermediate: This step involves the reaction of phenylmethylamine with acetic anhydride under controlled conditions to form the oxo((phenylmethyl)amino)acetyl intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with 4-aminophenylamine: The sulfonylated intermediate is coupled with 4-aminophenylamine to form the final product.

    Esterification: The final step involves the esterification of the compound with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and amino functional groups.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: The sulfonyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can interact with enzyme active sites, inhibiting their function. Additionally, the oxo and amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the aromatic rings, amino acid side chains, and ester groups.

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Differences
Target Compound (CAS 81717-23-9) Benzylamino, sulfonamide, ethyl ester C₁₈H₁₈N₃O₇S 435.42 Reference compound with phenylmethyl and sulfonamide groups.
Acetic acid, oxo[[4-[[[oxo(propylamino)acetyl]amino]sulfonyl]phenyl]amino]-, ethyl ester (CAS 81717-19-3) Propylamino instead of benzylamino C₁₅H₁₉N₃O₇S 385.39 Replacement of benzyl with propyl reduces aromaticity and lipophilicity.
Ethyl 2-[4-(oxamoylsulfamoyl)anilino]-2-oxoacetate (CAS 81717-15-9) Aminooxoacetyl group C₁₂H₁₄N₃O₇S 356.33 Substitution of benzyl with aminooxoacetyl increases polarity and hydrogen bonding.
Ethyl 2-((4-methoxy-2-nitrophenyl)amino)-2-oxoacetate (CAS 52426-97-8) Methoxy, nitro groups on aryl ring C₁₁H₁₂N₂O₇ 284.23 Electron-withdrawing nitro and methoxy groups alter electronic properties.
Ethyl ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxoacetate (CAS 75274-16-7) Pyrimidinyl core C₁₅H₁₅N₃O₄ 301.30 Pyrimidine ring introduces planar rigidity and potential DNA intercalation.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The benzyl group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to the propylamino analog (logP ~1.5) .
  • Solubility: The aminooxoacetyl variant (CAS 81717-15-9) exhibits higher aqueous solubility due to its polar substituents .
  • Metabolic Stability : Sulfonamide-containing compounds (e.g., CAS 81717-23-9) are generally resistant to oxidative metabolism, whereas esters (e.g., ethyl oxoacetate) may undergo hydrolysis in vivo .

Research Findings and Data Tables

Comparative Physicochemical Properties

Property Target Compound Propylamino Analog Aminooxoacetyl Analog
Molecular Weight 435.42 385.39 356.33
logP (Est.) 2.8 1.5 0.9
Hydrogen Bond Donors 3 3 4
Hydrogen Bond Acceptors 7 7 7

Structural Comparison of Key Moieties

Compound Aromatic Substituent Amino Acid Chain Ester Group
Target Benzyl Sulfonamide-linked acetyl Ethyl oxoacetate
CAS 81717-19-3 Propyl Sulfonamide-linked acetyl Ethyl oxoacetate
CAS 81717-15-9 None Aminooxoacetyl Ethyl oxoacetate

Biological Activity

Acetic acid, oxo((4-(((oxo((phenylmethyl)amino)acetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester (CAS # 81717-23-9), is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • An acetic acid moiety
  • A sulfonamide group
  • An ethyl ester functional group

This combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group can inhibit enzymes by mimicking natural substrates, while the ester and amide functionalities allow for hydrogen bonding and other interactions with proteins and nucleic acids. This dual capability makes it a candidate for enzyme inhibition studies and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antibacterial properties. It may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been shown to interfere with specific enzymatic pathways, potentially offering therapeutic benefits in conditions where enzyme regulation is crucial.
  • Anti-inflammatory Effects : Some studies have indicated that this compound may modulate inflammatory responses, although further research is needed to elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzymatic activity
Anti-inflammatoryReduction in inflammatory markers

Case Study: Antimicrobial Efficacy

In a study published in ResearchGate, the antimicrobial efficacy of various derivatives of phenyl amino acetic acids was evaluated, including compounds structurally similar to this compound. Results indicated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Initial Reaction : 4-Aminobenzenesulfonamide reacts with ethyl chloroformate to form an ethyl ester.
  • Subsequent Reactions : The intermediate undergoes further reactions with 2-hydroxyethylamine and oxalyl chloride to introduce additional functional groups .

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